molecular formula C26H22N2O3 B408876 Propyl 4-[(2-phenylquinoline-4-carbonyl)amino]benzoate CAS No. 332116-90-2

Propyl 4-[(2-phenylquinoline-4-carbonyl)amino]benzoate

Cat. No.: B408876
CAS No.: 332116-90-2
M. Wt: 410.5g/mol
InChI Key: IZWCTRMZDRJRQM-UHFFFAOYSA-N
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Description

Propyl 4-[(2-phenylquinoline-4-carbonyl)amino]benzoate is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-[(2-phenylquinoline-4-carbonyl)amino]benzoate typically involves multi-step organic reactions. One common approach is the condensation of 2-phenylquinoline-4-carboxylic acid with 4-aminobenzoic acid propyl ester under specific conditions. The reaction may require catalysts and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Propyl 4-[(2-phenylquinoline-4-carbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield more saturated compounds .

Scientific Research Applications

Propyl 4-[(2-phenylquinoline-4-carbonyl)amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Propyl 4-[(2-phenylquinoline-4-carbonyl)amino]benzoate involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit histone deacetylases (HDACs), leading to changes in gene expression and cellular functions . The compound’s structure allows it to form strong hydrophobic interactions with residues in the active sites of these enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl 4-[(2-phenylquinoline-4-carbonyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit HDACs with high selectivity makes it a valuable compound for medicinal research .

Properties

CAS No.

332116-90-2

Molecular Formula

C26H22N2O3

Molecular Weight

410.5g/mol

IUPAC Name

propyl 4-[(2-phenylquinoline-4-carbonyl)amino]benzoate

InChI

InChI=1S/C26H22N2O3/c1-2-16-31-26(30)19-12-14-20(15-13-19)27-25(29)22-17-24(18-8-4-3-5-9-18)28-23-11-7-6-10-21(22)23/h3-15,17H,2,16H2,1H3,(H,27,29)

InChI Key

IZWCTRMZDRJRQM-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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